molecular formula C14H12ClNO2 B6386920 2-Chloro-5-(4-ethylphenyl)nicotinic acid, 95% CAS No. 1261911-09-4

2-Chloro-5-(4-ethylphenyl)nicotinic acid, 95%

Cat. No. B6386920
CAS RN: 1261911-09-4
M. Wt: 261.70 g/mol
InChI Key: YKZPAYOKCAAJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4-ethylphenyl)nicotinic acid (CEPN) is a compound of the nicotinic acid family. It is an important component of many biochemical processes and is widely used in scientific research.

Scientific Research Applications

2-Chloro-5-(4-ethylphenyl)nicotinic acid, 95% has a variety of scientific research applications. It is used in the synthesis of various compounds, including pharmaceuticals and natural products. It is also used as a reagent in organic synthesis and as a catalyst in the synthesis of organic compounds. 2-Chloro-5-(4-ethylphenyl)nicotinic acid, 95% is also used in the study of the structure and function of proteins and enzymes.

Mechanism of Action

2-Chloro-5-(4-ethylphenyl)nicotinic acid, 95% is a component of the nicotinic acid family, which is involved in a variety of biochemical processes. It is believed to act as an agonist at nicotinic acid receptors, which are involved in the regulation of metabolism and energy balance. 2-Chloro-5-(4-ethylphenyl)nicotinic acid, 95% may also act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
2-Chloro-5-(4-ethylphenyl)nicotinic acid, 95% has various biochemical and physiological effects. It has been shown to increase the activity of the enzyme adenosine monophosphate-activated protein kinase (AMPK), which is involved in the regulation of energy balance. 2-Chloro-5-(4-ethylphenyl)nicotinic acid, 95% has also been shown to reduce the activity of the enzyme fatty acid synthase (FAS), which is involved in the synthesis of fatty acids. Additionally, 2-Chloro-5-(4-ethylphenyl)nicotinic acid, 95% has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of glycogen metabolism.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(4-ethylphenyl)nicotinic acid, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it an ideal reagent for many organic synthesis reactions. Additionally, 2-Chloro-5-(4-ethylphenyl)nicotinic acid, 95% is relatively stable, making it suitable for use in long-term experiments. A limitation of 2-Chloro-5-(4-ethylphenyl)nicotinic acid, 95% is that it is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

2-Chloro-5-(4-ethylphenyl)nicotinic acid, 95% has potential applications in a variety of scientific fields. One potential application is in the development of new drugs and therapies. 2-Chloro-5-(4-ethylphenyl)nicotinic acid, 95% could be used to target specific proteins and enzymes in order to modulate their activity. Additionally, 2-Chloro-5-(4-ethylphenyl)nicotinic acid, 95% could be used to develop new compounds with improved properties, such as increased solubility or stability. Finally, 2-Chloro-5-(4-ethylphenyl)nicotinic acid, 95% could be used to study the structure and function of proteins and enzymes in order to better understand their roles in biochemical processes.

Synthesis Methods

2-Chloro-5-(4-ethylphenyl)nicotinic acid, 95% can be synthesized through a condensation reaction between 4-ethylbenzaldehyde and nicotinic acid. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide in an aqueous solution. The reaction is heated to a temperature of around 110°C and the resulting product is a solid. The product is then purified and dried to obtain 2-Chloro-5-(4-ethylphenyl)nicotinic acid, 95%.

properties

IUPAC Name

2-chloro-5-(4-ethylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-2-9-3-5-10(6-4-9)11-7-12(14(17)18)13(15)16-8-11/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZPAYOKCAAJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687068
Record name 2-Chloro-5-(4-ethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261911-09-4
Record name 2-Chloro-5-(4-ethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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